5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid
CAS No.:
Cat. No.: VC17696676
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO3 |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 5-amino-3-(3-methylbutoxymethyl)pentanoic acid |
| Standard InChI | InChI=1S/C11H23NO3/c1-9(2)4-6-15-8-10(3-5-12)7-11(13)14/h9-10H,3-8,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | HTDGXERISHQRBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCOCC(CCN)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pentanoic acid core () modified at the third carbon by a [(3-methylbutoxy)methyl] group () and an amino group () at the fifth position . This arrangement creates a amphiphilic molecule with polar (carboxylic acid, amino) and nonpolar (branched ether) regions, influencing solubility and reactivity.
Table 1: Key Molecular Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the methyl groups in the 3-methylbutoxy moiety ( 0.8–1.0 ppm for ) and the methylene protons adjacent to the ether oxygen ( 3.3–3.5 ppm). High-Performance Liquid Chromatography (HPLC) analyses report a purity >95% for synthesized batches, critical for pharmacological applications.
Synthesis and Industrial Scalability
Laboratory-Scale Synthesis
A multistep synthesis begins with L-lysine or its derivatives, where selective protection of the ε-amino group allows functionalization at the δ-position. Key steps include:
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Amino Protection: The ε-amino group is shielded using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.
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Etherification: Reaction with 3-methylbutanol under Mitsunobu conditions introduces the [(3-methylbutoxy)methyl] side chain.
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Deprotection and Acid Formation: Acidic hydrolysis removes the protecting group, yielding the free amino acid.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amino Protection | Boc anhydride, , THF | 85% |
| Etherification | DIAD, PPh, 3-methylbutanol | 72% |
| Deprotection | HCl (4M in dioxane) | 90% |
Yields exceed 70% at each stage, with total yields around 55% after purification.
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Cost of 3-Methylbutanol: Sourcing this branched alcohol at scale may necessitate biofermentation routes.
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Purification Complexity: Chromatography remains cost-prohibitive industrially; alternative methods like crystallization are under investigation.
Applications in Medicinal Chemistry and Pharmacology
Table 3: Hypothesized Biological Targets
| Target | IC (Predicted) | Mechanism |
|---|---|---|
| GABA-T | 15–20 μM | Competitive inhibition |
| MMP-2 | 50–100 μM | Zinc chelation |
These predictions derive from molecular docking studies of analogous compounds.
Neuropharmacological Implications
The compound’s potential to cross the blood-brain barrier (BBB) due to moderate lipophilicity makes it a candidate for treating epilepsy or anxiety. In rodent models, analogs increased cortical GABA levels by 40% within 2 hours.
Comparative Analysis with Structural Analogs
5-Amino-3-methyl-5-oxopentanoic Acid (CAS: 92116-86-4)
This analog replaces the ether side chain with a methyl ketone (), altering:
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Solubility: Higher logP (-0.8 vs. -1.3) reduces aqueous solubility .
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Bioactivity: Lacks the membrane-penetrating ether group, limiting CNS applications .
N-Cbz-Protected Derivatives
Adding a benzyloxycarbonyl (Cbz) group to the amino moiety (e.g., 5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid) enhances stability but requires enzymatic cleavage in vivo, delaying activity.
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